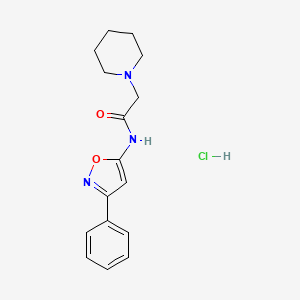
N-(3-Phenyl-5-isoxazolyl)-1-piperidineacetamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Phenyl-5-isoxazolyl)-1-piperidineacetamide monohydrochloride is a chemical compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The compound’s structure includes a phenyl group, an isoxazole ring, and a piperidineacetamide moiety, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenyl-5-isoxazolyl)-1-piperidineacetamide monohydrochloride typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Formation of the Piperidineacetamide Moiety: This involves the reaction of piperidine with an acyl chloride or anhydride to form the piperidineacetamide structure.
Final Assembly: The final compound is assembled by coupling the isoxazole ring with the piperidineacetamide moiety under appropriate conditions, followed by purification and conversion to the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Phenyl-5-isoxazolyl)-1-piperidineacetamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, bases, acids, and other reagents under various conditions (e.g., reflux, room temperature).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or tool in studying biological processes.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-(3-Phenyl-5-isoxazolyl)-1-piperidineacetamide monohydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors or ion channels, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide: Known for its muscle relaxant and anticonvulsant activities.
N-(3-Phenyl-5-isoxazolyl)benzamide: Another isoxazole derivative with similar structural features.
Uniqueness
N-(3-Phenyl-5-isoxazolyl)-1-piperidineacetamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidineacetamide moiety, in particular, differentiates it from other isoxazole derivatives and contributes to its specific activities and applications.
Propriétés
Numéro CAS |
37853-29-5 |
|---|---|
Formule moléculaire |
C16H20ClN3O2 |
Poids moléculaire |
321.80 g/mol |
Nom IUPAC |
N-(3-phenyl-1,2-oxazol-5-yl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C16H19N3O2.ClH/c20-15(12-19-9-5-2-6-10-19)17-16-11-14(18-21-16)13-7-3-1-4-8-13;/h1,3-4,7-8,11H,2,5-6,9-10,12H2,(H,17,20);1H |
Clé InChI |
KSLUJJBWUNDVDR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC(=O)NC2=CC(=NO2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]benzamide](/img/structure/B14168967.png)
![N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide](/img/structure/B14168974.png)
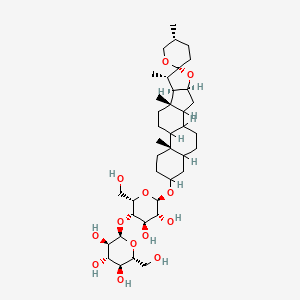
![N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14168978.png)
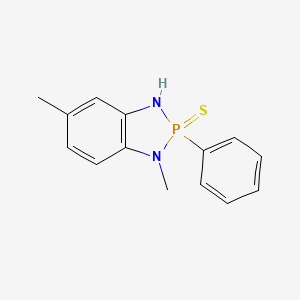
![N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide](/img/structure/B14168988.png)
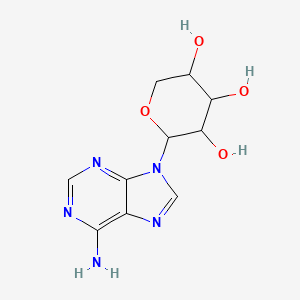
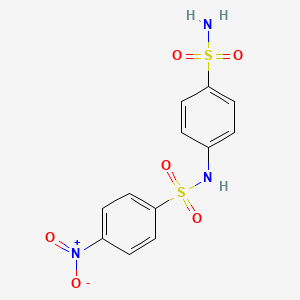

![2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one](/img/structure/B14169018.png)
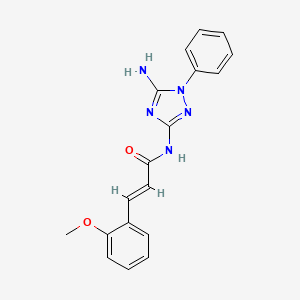
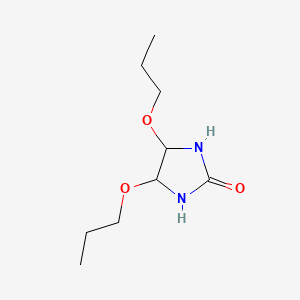
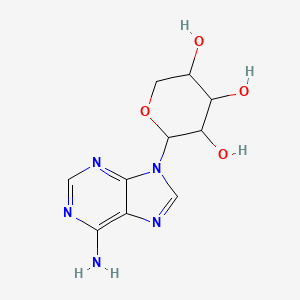
![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
